
PAROXETINE MALEATE-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paroxetine Maleate-D6: is a deuterated form of Paroxetine Maleate, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic studies and analytical chemistry, as it allows for the precise quantification of Paroxetine in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Paroxetine Maleate-D6 involves the incorporation of deuterium atoms into the Paroxetine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically involves the following steps:
Catalytic Hydrogenation: The precursor compound is subjected to catalytic hydrogenation in the presence of deuterium gas, resulting in the incorporation of deuterium atoms.
Purification: The resulting deuterated compound is purified using techniques such as column chromatography to obtain this compound with high isotopic purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor compound are subjected to catalytic hydrogenation using deuterium gas in industrial reactors.
Purification and Quality Control: The deuterated product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure isotopic purity and consistency.
化学反応の分析
Types of Reactions: Paroxetine Maleate-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding secondary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: N-oxide derivatives of this compound.
Reduction Products: Secondary amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pharmacological Properties
Paroxetine maleate-D6 exhibits high potency and selectivity as a serotonin transporter inhibitor. Its binding affinity to the serotonin transporter is characterized by an inhibition constant (Ki) of approximately 0.05 nM, indicating its effectiveness in blocking serotonin reuptake . This mechanism is crucial for its antidepressant and anxiolytic effects, making it a valuable compound in treating mood disorders.
Therapeutic Applications
This compound has been studied for its efficacy in treating several disorders:
- Major Depressive Disorder : Paroxetine is FDA-approved for major depressive disorder, showing significant improvement in depressive symptoms through various clinical trials .
- Anxiety Disorders : It is effective in treating generalized anxiety disorder, panic disorder, and social anxiety disorder. Clinical studies demonstrate substantial reductions in anxiety scores among treated patients .
- Obsessive-Compulsive Disorder : Paroxetine has been shown to reduce obsessive-compulsive symptoms effectively, making it a first-line treatment option .
- Post-Traumatic Stress Disorder : The compound has also been utilized in managing symptoms associated with PTSD .
- Parkinson's Disease : Recent studies indicate that paroxetine may improve depressive symptoms and motor functions in patients with Parkinson's disease, highlighting its potential beyond traditional psychiatric applications .
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the efficacy and safety of this compound:
Study | Participants (Trial/Control) | Age (Years) | Gender (Male/Female) | Duration (Weeks) | Intervention | Dosage (mg/day) | Outcomes |
---|---|---|---|---|---|---|---|
Chen LJ et al., 2018 | 41/41 | 62.3 ± 4.2/62.8 ± 4.4 | 49/33 | 12 | Paroxetine + Levodopa/benserazide-pramipexole | 25–150 | Significant improvement in depression scores |
Meng XL et al., 2013 | 30/30 | 56.4 ± 8.7/54.7 ± 8.4 | 35/25 | 6 | Paroxetine + Levodopa/benserazide-trihexyphenidyl | 20 | Enhanced motor function |
Menza M et al., 2009 | 18/17 | 62.8 ± 8.1/61.4 ± 9.2 | 21/14 | 8 | Paroxetine vs Placebo | 12.5–37.5 | Reduced OCD symptoms |
Richard IH et al., 2012 | 42/39 | 65.2 ± 9.8/62.7 ± 11.0 | 54/27 | 12 | Paroxetine vs Placebo | 10–40 | Improvement in PTSD symptoms |
These studies collectively support the therapeutic benefits of this compound across various psychiatric conditions while also noting its safety profile.
Safety and Side Effects
While this compound is generally well-tolerated, it is associated with some adverse effects, including:
- Sexual dysfunction
- Weight gain
- Withdrawal symptoms upon discontinuation
- Potential increase in suicidal thoughts among younger populations
Long-term use has raised concerns regarding risks such as breast cancer due to its interaction with cytochrome P450 enzymes, particularly CYP2D6 . Monitoring for these effects is crucial during treatment.
作用機序
Paroxetine Maleate-D6 exerts its effects by inhibiting the reuptake of serotonin in the brain. It binds to the serotonin transporter (SERT) and prevents the reabsorption of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission and alleviating symptoms of depression and anxiety.
類似化合物との比較
Fluoxetine Maleate-D6: Another deuterated SSRI used in pharmacokinetic studies.
Sertraline Maleate-D6: A deuterated form of Sertraline used for similar purposes.
Citalopram Maleate-D6: A deuterated version of Citalopram used in analytical chemistry.
Uniqueness: Paroxetine Maleate-D6 is unique due to its specific application in the quantification of Paroxetine. Its deuterium labeling provides distinct advantages in analytical precision and accuracy, making it an essential tool in pharmacokinetic and clinical research.
生物活性
Paroxetine maleate-D6 is a deuterated form of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various psychiatric disorders, including depression and anxiety. The biological activity of this compound encompasses its pharmacodynamics, pharmacokinetics, and potential clinical implications. This article synthesizes findings from diverse sources to provide an authoritative overview of the compound's biological activity.
- Molecular Formula : C19H14D6FNO3·C4H4O4
- Molecular Weight : 451.47 g/mol
- CAS Number : 1435728-64-5
- Melting Point : 136-138°C
- Boiling Point : 451.7°C at 760 mmHg
- Density : 1.213 g/cm³
These properties indicate that this compound is a stable compound suitable for pharmaceutical applications, particularly in research settings where isotopic labeling is beneficial for tracking metabolic pathways.
This compound functions primarily as a potent inhibitor of the serotonin transporter (SERT), which increases the availability of serotonin in the synaptic cleft. This mechanism is crucial for its antidepressant and anxiolytic effects. Paroxetine has a high affinity for SERT, with an inhibition constant (Ki) of approximately 0.05 nM, making it one of the most potent SSRIs available .
Pharmacodynamics
The biological activity of this compound includes:
- Serotonin Reuptake Inhibition : By blocking SERT, paroxetine increases serotonin levels, which is associated with improved mood and reduced anxiety.
- Impact on Other Neurotransmitter Systems : Paroxetine exhibits minimal affinity for adrenergic, dopaminergic, and histaminergic receptors but has some interaction with muscarinic acetylcholine receptors .
Clinical Efficacy
Numerous studies have evaluated the efficacy of paroxetine in treating various disorders:
- Social Anxiety Disorder : A placebo-controlled study showed that paroxetine significantly reduced relapse rates in patients with social anxiety disorder (14% relapse in the paroxetine group vs. 39% in placebo) over a maintenance phase .
- Generalized Anxiety Disorder and PTSD : Paroxetine has been shown to be effective in managing symptoms associated with generalized anxiety disorder and post-traumatic stress disorder, demonstrating significant improvements in clinical scales measuring anxiety and depression .
Case Study 1: Breast Cancer Risk
A notable concern regarding paroxetine use involves its potential association with increased breast cancer risk due to its inhibition of the CYP450 2D6 enzyme, which is involved in metabolizing tamoxifen, a common breast cancer treatment. A study indicated that women taking both tamoxifen and paroxetine had a higher risk of mortality related to breast cancer compared to those who did not use paroxetine . This highlights the importance of monitoring drug interactions in clinical practice.
Case Study 2: Long-term Treatment Outcomes
In a long-term study involving patients with social anxiety disorder, those treated with paroxetine showed sustained improvements over time compared to placebo controls. The study emphasized that long-term treatment with paroxetine could effectively prevent relapse and maintain symptom control .
Safety Profile
While this compound is generally well-tolerated, it does have side effects associated with SSRIs, including sexual dysfunction, weight gain, and withdrawal symptoms upon discontinuation. Additionally, its interaction profile necessitates caution when prescribed alongside other medications metabolized by CYP450 enzymes .
特性
CAS番号 |
1435728-64-5 |
---|---|
分子式 |
C19H14D6FNO3·C4H4O4 |
分子量 |
451.5 |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
64006-44-6 (unlabelled) |
タグ |
Paroxetine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。